C11H12BrN3OS2
Description
C₁₁H₁₂BrN₃OS₂ is a brominated heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. The bromine atom likely enhances electrophilic reactivity, while the thiazole or related sulfur-containing moieties may contribute to biological activity .
Properties
Molecular Formula |
C11H12BrN3OS2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-bromo-N-(4-methyl-1,3-thiazol-2-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12BrN3OS2/c1-5(2)8-7(14-10(12)18-8)9(16)15-11-13-6(3)4-17-11/h4-5H,1-3H3,(H,13,15,16) |
InChI Key |
AVRCEHUZUNWANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)Br)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of typically begins with the selection of appropriate starting materials, such as brominated aromatic compounds and thiourea derivatives.
Reaction Conditions: The synthesis often involves nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common conditions include
Industrial Production Methods
In an industrial setting, the production of C11H12BrN3OS2 may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like H2O2 in acidic or basic conditions.
Reduction: Reagents like NaBH4 in methanol or ethanol.
Substitution: Reagents like primary or secondary amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, C11H12BrN3OS2 is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, This compound could be explored for its potential therapeutic properties. Researchers may study its activity against various biological targets, such as enzymes or receptors, to develop new drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which C11H12BrN3OS2 exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares C₁₁H₁₂BrN₃OS₂ with three analogous compounds from the evidence:
*Calculated based on formula; †Data from C₆H₅BBrClO₂ (similar sulfur-containing compound) .
Key Observations:
- C₁₃H₁₂BrN₃OS (MW 338.23): Shares a bromophenyl and thiazole core with C₁₁H₁₂BrN₃OS₂ but lacks a second sulfur atom.
- C₁₂H₁₂N₂S (MW 216.30): A simpler benzothiazole derivative with lower molecular weight and fewer heteroatoms. Its lower solubility (0.24 mg/mL) suggests reduced bioavailability compared to brominated analogs .
- C₉H₁₉ClN₂O₂ (MW 222.71): A chloroalkyl carbamate with high solubility (5.77–38.4 mg/mL), indicating better aqueous compatibility than sulfur/bromine-containing compounds. However, it lacks the aromatic reactivity of bromophenyl groups .
Biological Activity
The compound with the molecular formula C11H12BrN3OS2 is a member of a class of organic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula : this compound
- Molecular Weight : 347.26 g/mol
- Structural Features : The compound contains bromine (Br), nitrogen (N), sulfur (S), and carbon (C) atoms, which contribute to its unique biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported IC50 values indicating significant anti-proliferative effects against A549 lung cancer cells .
- Antibacterial Properties : It has demonstrated effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
- Anti-inflammatory Effects : The compound has been associated with reduced inflammatory responses in various models, suggesting its potential as an anti-inflammatory agent .
- Antiviral Activity : Preliminary studies indicate that it may have activity against certain viral infections, although more research is needed to confirm these findings .
- Cytotoxicity : It exhibits cytotoxic effects on human cancer cell lines, which is crucial for its potential use in cancer therapy .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antitumor Activity : A study conducted on the compound's effect on A549 cells revealed an IC50 value of 52.35 μM, indicating a potent anti-proliferative effect. This study utilized various assays to assess cell viability and proliferation rates .
- Antibacterial Efficacy Study : In vitro tests showed that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for S. aureus, highlighting its potential as an antibacterial agent .
Data Tables
The following table summarizes the biological activities and relevant data for this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
